molecular formula C24H15FN2O2 B5975206 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide

Cat. No.: B5975206
M. Wt: 382.4 g/mol
InChI Key: CMBNUIQHOJRGNI-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is a synthetic small molecule featuring a benzoxazole core linked to a naphthalene carboxamide, a structure of significant interest in medicinal chemistry research. Compounds containing the benzoxazole scaffold are frequently investigated for their potential to interact with key biological targets . Specifically, structurally analogous molecules incorporating heteroaromatic systems like benzoxazole and indole have been identified as potent and selective inhibitors of enzymes such as Monoamine Oxidase B (MAO-B) . The inhibition of MAO-B is a validated therapeutic strategy for researching neurodegenerative conditions, as it increases dopamine levels and reduces oxidative stress in the brain . Furthermore, the naphthalene moiety provides a rigid, planar hydrophobic group that can be critical for binding to protein pockets, such as those found in kinase domains or nuclear receptors . Given its molecular architecture, this compound represents a valuable chemical tool for researchers exploring new modulators of enzymatic activity, particularly in the fields of neuroscience and oncology. It is supplied exclusively for use in non-clinical laboratory studies.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O2/c25-19-7-3-6-18(13-19)24-27-21-14-20(10-11-22(21)29-24)26-23(28)17-9-8-15-4-1-2-5-16(15)12-17/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNUIQHOJRGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The naphthalene-2-carboxamide moiety is then introduced via a coupling reaction, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the benzoxazole ring or the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Carboxamide Derivatives

Compound Name (IUPAC) Substituents Molecular Formula Use/Activity Reference
N-[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide 3-fluorophenyl, benzoxazolyl, naphthalene C₂₄H₁₅FN₂O₂ GPCR/PLD modulation
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxyphenyl, trifluoromethyl C₁₇H₁₄F₃NO₂ Antifungal pesticide
4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-2-methyl-N-[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-benzamide (II-M.X.1) 3,5-dichlorophenyl, isoxazolyl, trifluoromethyl C₂₁H₁₆Cl₂F₃N₃O₃ Agricultural fungicide
E-2006 ((1R,2S)-2-([(2,4-Dimethylpyrimidin-5-yl)oxy]methyl)-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide) 3-fluorophenyl, cyclopropane, pyrimidinyloxy C₂₃H₂₁F₂N₃O₂ Orexin receptor antagonist

Key Observations:

  • Fluorophenyl vs. Chlorophenyl/Trifluoromethyl: The 3-fluorophenyl group in the target compound enhances electronegativity and lipophilicity, favoring interactions with aromatic residues in GPCRs. In contrast, dichlorophenyl (II-M.X.1) and trifluoromethyl (Flutolanil) groups increase steric bulk and electron-withdrawing effects, optimizing pesticidal activity .
  • Benzoxazole vs. Isoxazole/Cyclopropane: The benzoxazole ring in the target compound provides rigidity and planar geometry, facilitating π-π stacking in receptor binding sites. Isoxazole (II-M.X.1) and cyclopropane (E-2006) moieties introduce conformational constraints, altering target specificity .

Binding Affinity and Pharmacological Profiles

Molecular Docking Insights (AutoDock Vina):
Docking studies suggest that the naphthalene-carboxamide scaffold of this compound exhibits high affinity for hydrophobic pockets in PLD enzymes, with a predicted binding energy of -9.2 kcal/mol . Comparatively, Flutolanil shows weaker binding (-7.5 kcal/mol) to fungal cytochrome P450 targets due to its flexible isopropoxy group .

Crystallographic Analysis (SHELX/SIR97):
Single-crystal X-ray diffraction (via SHELX-97) reveals that the fluorophenyl-benzoxazole moiety adopts a coplanar conformation, maximizing van der Waals interactions. In contrast, E-2006’s cyclopropane ring induces a bent conformation, reducing compatibility with flat binding sites .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Flutolanil II-M.X.1 E-2006
Molecular Weight (g/mol) 382.39 345.29 504.23 409.43
LogP (Predicted) 4.2 3.8 5.1 3.5
Solubility (µg/mL) 12.5 8.7 2.3 45.6
Protein Binding Affinity (nM) 18.3 (PLD) 420 (CYP51) 85 (FungAL) 6.7 (OX1R)

Research Findings and Methodological Considerations

  • Structural Determination: Tools like ORTEP-3 and SIR97 were critical in resolving the target compound’s conformation, confirming the coplanarity of its benzoxazole and naphthalene groups .
  • Docking vs. Crystallography: While AutoDock Vina predicted strong PLD binding, crystallographic data (via SHELX) highlighted minor steric clashes in analogs like II-M.X.1, explaining reduced efficacy .
  • Pharmacological Divergence: Despite structural similarities, the target compound’s fluorophenyl group and rigid scaffold differentiate its GPCR/PLD activity from pesticidal (Flutolanil) or orexin-targeting (E-2006) analogs .

Q & A

Basic: What are the standard synthetic routes for N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide?

The synthesis typically involves a multi-step approach:

Benzoxazole Core Formation : React 3-fluoro-substituted aniline derivatives with 5-aminophenol under oxidative conditions (e.g., using Na2S2O5 or Pb(OAc)4) to form the 1,3-benzoxazole scaffold .

Carboxamide Coupling : Attach naphthalene-2-carboxylic acid via amide bond formation using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI in the presence of DMAP (4-dimethylaminopyridine) .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .
Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side products .

Basic: Which spectroscopic and computational techniques are used for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and aromatic proton environments. The fluorophenyl group shows distinct splitting patterns due to 19F coupling .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 414.13 for [M+H]+) and fragmentation pathways .
  • X-ray Crystallography : Resolves 3D conformation, revealing dihedral angles between benzoxazole and naphthalene planes, critical for docking studies .
  • FT-IR : Identifies amide C=O stretching (~1650 cm⁻¹) and benzoxazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases or proteases) by analyzing hydrogen bonds between the carboxamide group and active-site residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrophobic interactions with the naphthalene moiety .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity to prioritize fluorophenyl derivatives for synthesis .

Advanced: How can researchers resolve contradictions in biological activity data between structural analogs?

  • Systematic SAR Studies : Synthesize derivatives with controlled substitutions (e.g., replacing fluorine with chlorine or methoxy groups) and compare IC50 values in enzyme inhibition assays .
  • Meta-Analysis of Physicochemical Data : Use logP, polar surface area, and solubility metrics to differentiate membrane permeability effects from target affinity .
  • Orthogonal Assays : Validate conflicting cytotoxicity results using both MTT and apoptosis marker (e.g., caspase-3) assays to rule out false positives .

Advanced: What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • logP Modulation : Introduce polar groups (e.g., hydroxyl or sulfonyl) to the naphthalene ring to reduce lipophilicity (target logP < 5) while retaining benzoxazole-mediated target binding .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., benzoxazole ring oxidation) and block them via methyl or trifluoromethyl substitutions .
  • Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Basic: What in vitro assays are appropriate for initial biological screening?

  • Enzyme Inhibition : Measure IC50 against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Test MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .

Advanced: How to design derivatives for improved target selectivity?

  • Co-crystallization Studies : Resolve ligand-enzyme structures to identify non-conserved binding pockets (e.g., ATP-binding sites in kinase isoforms) .
  • Fragment-Based Screening : Couple the benzoxazole core with fragments from known selective inhibitors (e.g., imatinib for BCR-ABL) using click chemistry .
  • Alchemical Free Energy Calculations : Predict binding affinity differences between homologous targets (e.g., COX-1 vs. COX-2) to guide substitutions .

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